![molecular formula C18H18N2O2 B2750208 3-methoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-26-6](/img/structure/B2750208.png)
3-methoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, also known as MIH, is a novel compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIH is a synthetic compound that belongs to the family of indole-based molecules, which have been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value against CoxB3 virus .
Anti-HIV Potential
Indole compounds have been investigated as anti-HIV agents. For example:
Tubulin Polymerization Inhibition
Compound 7d has shown potential as a tubulin polymerization inhibitor, inducing cell apoptosis and arresting cells in the G2/M phase .
Medicinal Chemistry
The addition of the indole nucleus to pharmacologically active compounds has led to the development of valuable heterocyclic molecules. Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .
Other Biological Activities
Indole derivatives also exhibit antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . For instance, they can inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells or other cells exhibiting abnormal growth.
properties
IUPAC Name |
3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-8-15-9-13(6-7-17(15)20-12)11-19-18(21)14-4-3-5-16(10-14)22-2/h3-10,20H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYHDHWBNQFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326074 |
Source
|
Record name | 3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
852136-26-6 |
Source
|
Record name | 3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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